![molecular formula C19H14ClNO2 B2481413 4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol CAS No. 2101320-10-7](/img/structure/B2481413.png)
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C19H14ClNO2 and a molecular weight of 323.77 . It is used for research purposes .
Synthesis Analysis
The compound can be synthesized by condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . A zinc complex of this compound can be synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate .Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using mass spectroscopy, NMR, infrared, and elemental analysis . The zinc ion in the complex is coordinated in a pentadentate manner .Chemical Reactions Analysis
The compound has been used to synthesize a zinc complex in a methanolic medium . The complex has been characterized using various spectroscopic techniques .Physical and Chemical Properties Analysis
The compound has a molecular weight of 323.77 and a molecular formula of C19H14ClNO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Thermal Analyses : The compound has been utilized in the synthesis and structural analysis of copper(II) and oxido-vanadium(IV) complexes. These complexes exhibit distinct thermal decomposition stages and are characterized using various spectroscopic techniques (Takjoo et al., 2013).
Biological and Antioxidant Activities
- Antibacterial and Antioxidant Activities : Studies have shown that derivatives of this compound exhibit significant antibacterial and antioxidant properties, particularly against multi-drug resistant organisms and in total antioxidant capacity assessments (Oloyede-Akinsulere et al., 2018).
- Antimicrobial and Antidiabetic Properties : Research indicates broad-spectrum antimicrobial activities against various bacterial strains, as well as notable antidiabetic effects through α-amylase and α-glucosidase inhibitory activities. The compounds also exhibit potential as anticancer agents based on DNA interaction studies (Rafique et al., 2022).
Material Science and Chemical Analysis
- Corrosion Inhibition : The derivatives of this compound have been studied for their corrosion inhibition properties on metal surfaces, demonstrating significant inhibition abilities and potential as protective agents in industrial applications (Elemike et al., 2017).
- Sensor Development for Anion Detection : A derivative of this compound has been used to create a receptor for the detection of hydrogen carbonate anions in aqueous media, showing high sensitivity and selectivity. This application is crucial for environmental monitoring and industrial processes (Naderi et al., 2019).
Miscellaneous Applications
- Electrochemical and Genotoxic Properties : Research has explored the electrochemical behaviors of the compound and its metal complexes, as well as their genotoxic properties, suggesting potential applications in biochemical and environmental fields (Bal et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-[(4-phenoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCCTQICLSTMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
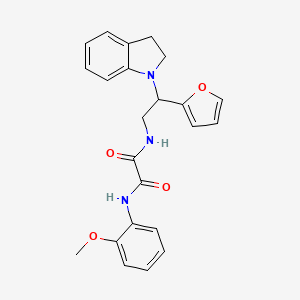
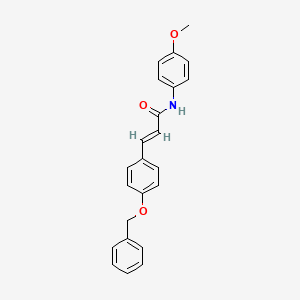
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)
![3-chloro-2-({2-[5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2481336.png)
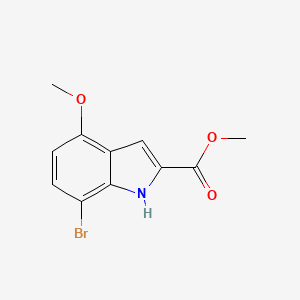
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)

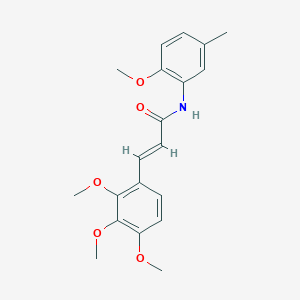
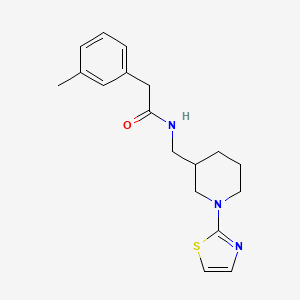
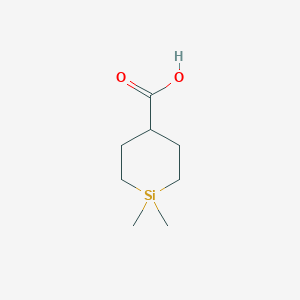
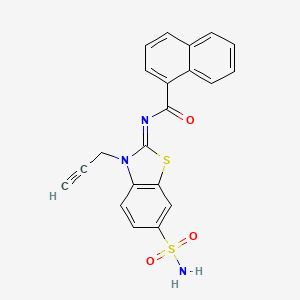
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)
![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)
